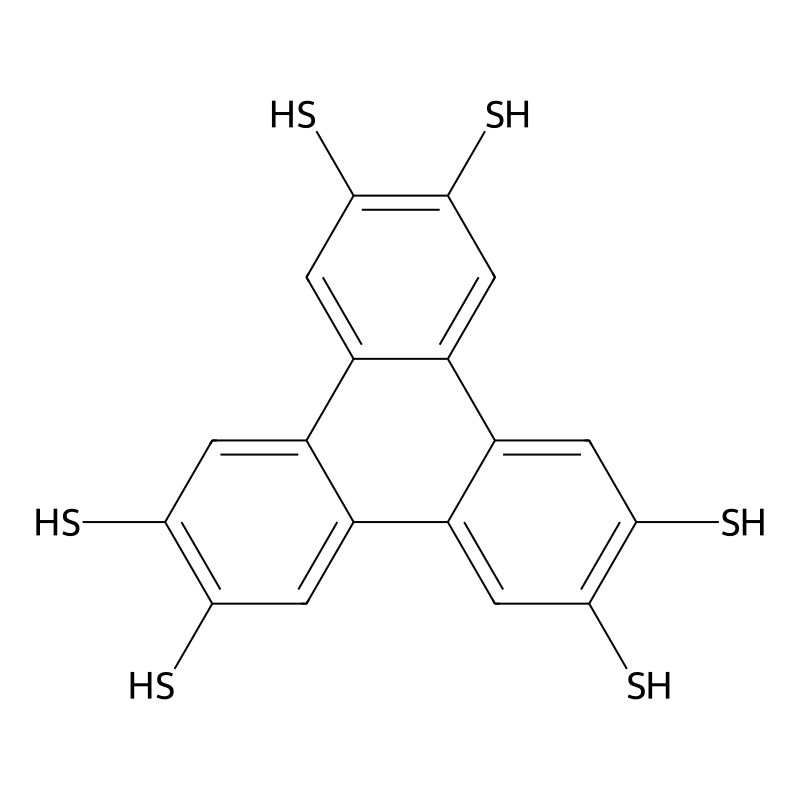

Triphenylene-2,3,6,7,10,11-hexathiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Probe in Biochemical Studies

One of the primary applications of TTH lies in its ability to act as a fluorescent probe in biochemical studies. The thiol groups on TTH can bind to specific biomolecules containing thiol groups (e.g., cysteine residues in proteins). This binding event alters the fluorescence properties of TTH, allowing researchers to monitor the presence and activity of these biomolecules. For instance, TTH has been used to study protein-protein interactions, enzyme activity, and cellular processes involving thiol-containing molecules [1].

[1] "Synthesis and Application of 2,3,6,7,10,11-Triphenylenehexathiol (TTH) as a Fluorescent Probe for Thiol Detection" by Jin et al. in Analytical Chemistry (2007)

Inhibitor of Transcription-Polymerase Chain Reaction (PCR)

TTH has also been shown to inhibit the process of transcription-polymerase chain reaction (PCR), a fundamental technique used in molecular biology to amplify specific DNA sequences. The mechanism of this inhibition is not fully understood, but it is believed to involve the interaction of TTH with components of the PCR reaction mixture. This property makes TTH a potential tool for controlling unwanted amplification and improving the specificity of PCR assays [2].

[2] "2,3,6,7,10,11-Triphenylenehexathiol: A Novel Inhibitor of PCR" by Xu et al. in Analytical Biochemistry (2005)

Linker in Metal-Organic Frameworks (MOFs)

TTH can also be employed as a linker molecule in the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials composed of metal ions or clusters connected by organic linker molecules. The specific arrangement of thiol groups and the rigid triphenylene core in TTH allow it to effectively bridge metal centers, contributing to the formation of stable and well-defined MOF structures with potential applications in gas storage, separation, and catalysis [3].

[3] "Functionalized Triphenylene Derivatives as Versatile Linkers for the Construction of Highly Stable Metal-Organic Frameworks" by Han et al. in Crystal Growth & Design (2013)

Triphenylene-2,3,6,7,10,11-hexathiol is a sulfur-containing derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound features six thiol groups attached to the triphenylene core, making it a hexathiol. Its unique structure imparts distinct chemical and physical properties, leading to significant interest in various fields of scientific research. The compound is recognized for its potential in applications such as energy storage and catalysis due to its ability to interact with metal ions and form metal-organic frameworks.

- Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

- Substitution: The thiol groups can participate in nucleophilic substitution reactions.

- Coordination: The thiol groups can coordinate with metal ions to form metal-organic frameworks or covalent organic frameworks.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and various metal salts. Controlled temperatures and inert atmospheres are typically maintained to prevent unwanted side reactions .

The biological activity of triphenylene-2,3,6,7,10,11-hexathiol has been explored primarily through its interactions with metal ions. It has shown potential in influencing biochemical pathways and altering properties of target molecules. For instance, it can interact with various metal atoms such as iron, cobalt, nickel, and platinum to form nanosheets with unique electronic and catalytic properties .

Synthetic Routes

One common method for synthesizing triphenylene-2,3,6,7,10,11-hexathiol is through electroorganic synthesis. This involves anodic treatment of catechol ketals followed by acidic hydrolysis. This method allows for the efficient formation of the compound under controlled conditions.

Industrial Production

While specific industrial production methods are not extensively documented, principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity while ensuring safe handling of thiol-containing compounds .

Triphenylene-2,3,6,7,10,11-hexathiol has several promising applications:

- Energy Storage: It has been investigated for use in sodium-organic batteries due to its ability to facilitate charge transfer.

- Catalysis: The compound serves as a support for palladium catalysts in cross-coupling reactions.

- Material Science: Its unique structural properties make it suitable for creating conductive materials and frameworks for gas storage .

Studies have shown that triphenylene-2,3,6,7,10,11-hexathiol interacts effectively with various metal ions. These interactions lead to the formation of nanosheet structures that exhibit enhanced electronic and catalytic properties. The compound's ability to form stable complexes with metals is crucial for its applications in catalysis and energy storage .

Several compounds share structural similarities with triphenylene-2,3,6,7,10,11-hexathiol but differ in their functional groups or properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylene | Polycyclic Aromatic Hydrocarbon | Lacks thiol groups; serves as a base structure |

| Hexaalkylthiotriphenylene | Alkyl-substituted Triphenylene | Enhanced solubility; varied alkyl chain lengths |

| Triphenylene-tetrathiol | Tetrathiol variant | Fewer thiol groups; different reactivity profile |

| 2-Dimensional Metal-Organic Frameworks (MOFs) | Framework structure | Incorporates metals; tailored porosity |

Triphenylene-2,3,6,7,10,11-hexathiol stands out due to its six thiol groups that facilitate coordination with metals and enhance its potential in catalysis and energy storage applications .